4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Description
This compound, characterized by its complex aromatic and functional group architecture, features a phenyl 4-chlorobenzoate core linked to a carbohydrazonoyl moiety substituted with a 4-nitrophenoxy-propanoyl chain. Key structural attributes include:
- Molecular Formula: Likely C₂₃H₁₇BrClN₃O₆ (inferred from , adjusting for 4-nitrophenoxy positioning).
- Functional Groups: 4-Nitrophenoxy: A strong electron-withdrawing group influencing reactivity. 4-Chlorobenzoate: Enhances lipophilicity and steric bulk.
Properties
CAS No. |
765274-85-9 |
|---|---|
Molecular Formula |
C23H17BrClN3O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O6/c1-14(33-20-9-7-19(8-10-20)28(31)32)22(29)27-26-13-16-12-17(24)4-11-21(16)34-23(30)15-2-5-18(25)6-3-15/h2-14H,1H3,(H,27,29)/b26-13+ |
InChI Key |
JGGXDDFLXWSEAD-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with propanoyl chloride to form 4-nitrophenoxypropanoyl chloride.
Hydrazone formation: The 4-nitrophenoxypropanoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is coupled with 4-bromophenyl 4-chlorobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purification steps, would apply.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Positional Isomerism: 4-Nitrophenoxy vs. 2-Nitrophenoxy
The compound 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () serves as a positional isomer. Key differences:
The para-nitro configuration enhances electronic effects, favoring interactions in catalytic or receptor-binding contexts, while ortho-substitution may hinder steric accessibility .
Aromatic Substitution: Phenyl vs. Naphthyl
The compound 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () replaces the phenyl group with a naphthyl system:
The naphthyl analog’s increased bulk may improve binding to hydrophobic pockets but reduce solubility, limiting bioavailability .
Functional Group Variations: Carbohydrazonoyl vs. Benzamido
Compounds in (e.g., (2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl derivatives) feature benzamido groups instead of carbohydrazonoyl moieties:
The carbohydrazonoyl group’s versatility in coordination chemistry contrasts with benzamido analogs, which prioritize tunable alkoxy chains for solubility modulation .
Halogenation Patterns: Bromine vs. Chlorine
While the target compound includes bromine and chlorine, analogs in –4 vary in halogen placement.
Biological Activity
The compound 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C30H21ClN3O6
- Molecular Weight : 576.2 g/mol
The structure features a brominated phenyl group , a nitrophenoxy moiety, and a carbohydrazone linkage , which are significant for its biological activity. The presence of halogen atoms (Br and Cl) often enhances the lipophilicity of compounds, potentially improving their bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 576.2 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The nitrophenoxy group may play a crucial role in modulating enzymatic activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of nitrophenoxy compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study involving various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against tested pathogens.
- Enhanced activity when combined with conventional antibiotics, suggesting potential for synergistic effects.
Anticancer Activity
Preliminary research suggests that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Caspase activation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
